Methyl 6-bromoisoquinoline-1-carboxylate
Description
Significance of the Isoquinoline (B145761) Heterocyclic System in Chemical Sciences
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a significant structural framework in modern medicinal chemistry and drug development. nih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, making it a structural isomer of quinoline (B57606). numberanalytics.comwikipedia.orgresearchgate.net This bicyclic system was first isolated from coal tar in 1885. slideshare.net Since its discovery, the isoquinoline nucleus has been the subject of extensive research due to its presence in a vast number of biologically active compounds, particularly alkaloids. numberanalytics.comwikipedia.org
The versatility of the isoquinoline system allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with diverse chemical and biological properties. nih.govnumberanalytics.com This has made isoquinolines a privileged scaffold for medicinal and bioorganic chemists. nih.gov Many natural products, such as papaverine (B1678415), a known vasodilator, contain the isoquinoline core structure. numberanalytics.comwikipedia.org The isoquinoline ring in these natural compounds is derived from the aromatic amino acid tyrosine. wikipedia.org
Beyond its role in natural products, the isoquinoline framework is a cornerstone in the synthesis of new pharmaceutical agents. nih.govnumberanalytics.com Derivatives have been developed with applications as anesthetics, antihypertensive agents, and antiretroviral agents. wikipedia.org The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton underscores its enduring importance in the field of N-heterocyclic chemistry. nih.gov Its applications also extend to materials science, agrochemicals, dyes, and as corrosion inhibitors. numberanalytics.comwikipedia.org
Overview of Halogenated Isoquinoline Derivatives in Academic Research
Halogenated isoquinoline derivatives represent a critical subclass of compounds in academic and industrial research. The introduction of a halogen atom, such as bromine, onto the isoquinoline core significantly modifies the molecule's electronic properties and reactivity, providing a handle for further chemical transformations. These derivatives serve as versatile synthetic intermediates and building blocks for constructing more complex, pharmacologically active molecules. medchemexpress.comorgsyn.org
Research has shown that halogenated isoquinolines are key precursors in a variety of chemical reactions. For instance, bromo-substituted isoquinolines readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. orgsyn.org These reactions allow for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of isoquinoline-based compounds for drug discovery. For example, 5-bromoisoquinoline (B27571) is a building block for many pharmacologically active compounds. orgsyn.org
Furthermore, the presence and position of a halogen can influence the photophysical properties of the isoquinoline system. Studies on certain 9-aryl-substituted isoquinolinium derivatives have demonstrated that halogenated solvents can significantly increase their fluorescence quantum yields, suggesting specific electronic interactions between the halogen and the heterocyclic π-system. nih.gov The synthesis of specific halogenated isomers, such as 3-bromoisoquinoline (B184082) and 5-bromoisoquinoline, has been a focus of methodological development to ensure high yield and purity, avoiding the formation of difficult-to-separate isomeric mixtures. orgsyn.orgmdpi.com
Research Context of Methyl 6-bromoisoquinoline-1-carboxylate within Isoquinoline Chemistry
This compound is a specific, functionalized derivative within the broader family of halogenated isoquinolines. Its research context is primarily as a synthetic intermediate or a building block for the construction of more elaborate molecular architectures. medchemexpress.com The compound features three key functional groups: the isoquinoline core, a bromine atom at the 6-position, and a methyl carboxylate group at the 1-position. Each of these components imparts specific reactivity and potential for further chemical modification.
The bromine atom at the 6-position acts as a versatile synthetic handle, enabling cross-coupling reactions to introduce various substituents onto the benzene portion of the isoquinoline ring. The methyl ester at the 1-position of the pyridine ring can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides. mdpi.com 1,2,3,4-Tetrahydroisoquinoline carboxylic acids, for example, are important building blocks for natural products and pharmaceuticals. mdpi.com
While direct, extensive research literature specifically on this compound is limited chemicalbook.com, its utility can be inferred from studies on closely related analogues. For instance, derivatives like 6-bromoisoquinoline (B29742) are used in pharmaceutical synthesis medchemexpress.com, and various quinoline carboxylates serve as important building blocks in medicinal chemistry. asianpubs.orgresearchgate.net Therefore, this compound is positioned as a valuable, specialized reagent for creating complex molecules, likely targeted for evaluation in medicinal chemistry or materials science programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWYZNSAVAKZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Bromoisoquinoline 1 Carboxylate and Analogues
Retrosynthetic Analysis and Key Disconnections for Isoquinoline (B145761) Carboxylates
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For Methyl 6-bromoisoquinoline-1-carboxylate, the analysis identifies several key bonds that can be strategically disconnected.
The most apparent disconnections involve the bonds forming the heterocyclic ring. The primary retrosynthetic strategies for the isoquinoline core involve cleaving the ring at one or two points, typically adjacent to the nitrogen atom. A common approach, illustrated in the synthesis of various isoquinolines, is to disconnect the C1-N and C4-C4a bonds, which corresponds to the logic of the Pomeranz-Fritsch reaction. researchgate.net Another powerful disconnection is at the N-C1 and C3-C4 bonds, which relates to the Bischler-Napieralski or Pictet-Spengler type syntheses. wikipedia.orgnumberanalytics.com
Specifically for the target molecule, the retrosynthetic plan would appear as follows:
Ester Disconnection : The methyl ester can be disconnected to reveal the corresponding carboxylic acid. This transformation is a standard esterification reaction in the forward synthesis.
C-Br Bond Disconnection : The bromine at the 6-position can be disconnected. In the forward sense, this implies an electrophilic bromination of the isoquinoline core. However, controlling the regioselectivity of this step can be challenging. uop.edu.pk
Isoquinoline Ring Disconnections :
Pomeranz-Fritsch Approach : Disconnecting the C1-N and C4-C4a bonds leads back to a substituted benzaldehyde (B42025) (like 4-bromobenzaldehyde) and an aminoacetaldehyde equivalent. wikipedia.org This is a highly convergent approach.
Bischler-Napieralski/Pictet-Spengler Approach : Disconnecting the N-C1 and C3-C4 bonds points towards a substituted phenylethylamine which undergoes cyclization. For the target molecule, this would require a 3-bromophenylethylamine derivative. wikipedia.org
An alternative and often more reliable strategy involves using a brominated precursor from the start, thus avoiding the potentially problematic regioselective bromination step on the assembled isoquinoline ring. This would involve beginning with a molecule like 4-bromobenzaldehyde (B125591) or 3-bromophenylethylamine. chemicalbook.comgoogle.com
Strategies for Constructing the Isoquinoline-1-carboxylate Moiety
Building the core isoquinoline structure with a carboxylate group at the C1 position can be achieved through both time-honored and contemporary chemical methods.
Classical Isoquinoline Synthesis Approaches
Several classical named reactions provide foundational routes to the isoquinoline skeleton. While not all directly yield a 1-carboxylate, they can be adapted or serve as a basis for modification.
Pomeranz-Fritsch Reaction : This method involves the acid-catalyzed reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal (B89532) to form an isoquinoline. wikipedia.orgnumberanalytics.com It is an efficient method for preparing the unsubstituted isoquinoline and its derivatives. To obtain the target molecule, one could start with 4-bromobenzaldehyde.
Bischler-Napieralski Reaction : This synthesis involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphoryl chloride or phosphorus pentoxide, followed by dehydrogenation to form the isoquinoline. wikipedia.orgpharmaguideline.com To apply this to the target, a suitably substituted β-phenylethylamide would be required.
Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. numberanalytics.compharmaguideline.com It typically produces tetrahydroisoquinolines, which would require a subsequent oxidation step to yield the aromatic isoquinoline core.
| Reaction Name | Key Reactants | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.orgnumberanalytics.com |
| Bischler-Napieralski | β-Phenylethylamide | Lewis acid (e.g., POCl₃), then oxidation | 1-Substituted Isoquinoline | wikipedia.orgpharmaguideline.com |
| Pictet-Spengler | β-Phenylethylamine, Aldehyde | Acid catalyst | Tetrahydroisoquinoline | numberanalytics.compharmaguideline.com |
Modern Esterification and Cyclization Protocols
Modern synthetic chemistry offers more advanced and often more efficient routes. These can include transition-metal-catalyzed reactions that form the isoquinoline ring in a single step or novel esterification methods.
Recent advancements have focused on copper, rhodium, and palladium-catalyzed reactions. For instance, a rhodium(I) catalyst can be used for carbothiolation reactions of alkynes with ortho-ketone-bearing aryl methyl sulfides, which are precursors to highly substituted isoquinolines. organic-chemistry.org Another modern approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides to produce substituted isoquinolines. organic-chemistry.org
For the final esterification step, converting 6-bromoisoquinoline-1-carboxylic acid to its methyl ester, standard conditions can be used. A relevant example is the synthesis of Methyl 6-bromoquinoline-2-carboxylate, where the corresponding carboxylic acid was refluxed in methanol (B129727) with a catalytic amount of methanesulfonic acid to achieve an 85% yield. chemicalbook.com This method is directly applicable to the isoquinoline analogue.
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Ag-Catalyzed Cyclization | Cyclization of 2-alkynyl benzyl azides | Good yields, tolerates various functional groups | organic-chemistry.org |
| Rh-Catalyzed Carbothiolation | Reaction of alkynes with ortho-ketone-bearing aryl methyl sulfides | Forms highly substituted isoquinoline precursors | organic-chemistry.org |
| Acid-Catalyzed Esterification | Reaction of a carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst | High yield, standard procedure | chemicalbook.com |
Regioselective Bromination Approaches to the Isoquinoline Core
The introduction of the bromine atom at the C-6 position must be precise. This can be accomplished either by direct bromination of the formed ring or, more commonly, by carrying a bromine-substituted precursor through the synthesis.
Direct Bromination at the 6-Position
Direct electrophilic substitution on the isoquinoline ring typically occurs at the C-5 and C-8 positions. uop.edu.pk This makes direct bromination to achieve the 6-bromo isomer challenging. The reaction of isoquinoline with N-bromosuccinimide in concentrated sulfuric acid, for example, yields 5-bromoisoquinoline (B27571). orgsyn.org Achieving substitution at C-6 would likely require the presence of a strongly activating, ortho-para directing group already on the benzene (B151609) portion of the ring, which complicates the synthesis. Therefore, this route is generally less favored.
Synthesis via Brominated Precursors
A more effective and regiochemically controlled strategy is to use a starting material that already contains the bromine atom in the desired position. This ensures the final product will be the correct 6-bromo isomer.
One documented synthesis of 6-bromoisoquinoline (B29742) starts from 4-bromobenzaldehyde, which is reacted with aminoacetaldehyde dimethyl acetal. The resulting intermediate undergoes a series of transformations, including cyclization mediated by titanium tetrachloride, to afford 6-bromoisoquinoline in a 35% yield. chemicalbook.com
Another approach involves synthesizing a tetrahydroisoquinoline precursor. For example, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized from 3-bromophenylacetonitrile (B52883) in a four-step sequence involving reduction, amidation, ring closure, and hydrolysis. google.com The resulting tetrahydroisoquinoline would then need to be aromatized and esterified to yield the final target molecule.
This precursor-based approach is generally the most reliable method for ensuring the correct regiochemistry of the final product.
Transition Metal-Catalyzed Cross-Coupling Reactions in Haloisoquinoline Functionalization
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic molecules. For haloisoquinolines, such as this compound, these methods provide a powerful toolkit for the introduction of a wide range of substituents at specific positions, enabling the generation of diverse molecular libraries for various applications.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. testbook.com While specific examples for the direct Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of the closely related 6-bromoisoquinoline scaffold provides valuable insights.
The general approach involves the reaction of the bromo-substituted isoquinoline with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been optimized using an automated droplet-flow microfluidic system, highlighting the importance of systematic screening of reaction parameters. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 (1.0) | L1 (1.0) | K3PO4 | THF/H2O | 97 | 90 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane | 70-80 | Good |
| 3 | 6-Bromo-2-chloroquinoline | Various arylboronic acids | Pd(OAc)2 (5) | SPhos (10) | K3PO4 | Toluene/H2O | 110 | up to 72 |
Note: This table presents generalized conditions from reactions on similar substrates and is for illustrative purposes. Specific conditions for this compound may vary.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, offering a versatile route to aryl and heteroaryl amines. researchgate.net This reaction is particularly relevant for the functionalization of this compound to introduce diverse amino functionalities.
A significant study on the kilo-scale Buchwald-Hartwig amination of the closely related 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol provides a detailed roadmap for the optimization and scale-up of such transformations. sigmaaldrich.comamazonaws.com The study highlights the critical role of ligand selection, base, and solvent in achieving high conversion and purity, especially with base-sensitive substrates. The use of sterically hindered biaryl phosphine (B1218219) ligands, such as those developed by Buchwald, is often crucial for efficient catalysis. researchgate.net
Table 2: Key Parameters in Buchwald-Hartwig Amination of 6-Bromoisoquinoline Derivatives
| Parameter | Investigated Options | Optimal Choice (for nitrile analogue) | Rationale |
| Catalyst | Pd(OAc)2, Pd2(dba)3 | Pd(OAc)2 | Readily available and effective palladium source. |
| Ligand | Various biaryl phosphines | JohnPhos | Provided the best combination of reactivity and selectivity. |
| Base | K2CO3, Cs2CO3, K3PO4 | Cs2CO3 | A strong, non-nucleophilic base that minimizes side reactions. |
| Solvent | Toluene, Dioxane, CPME | CPME (Cyclopentyl methyl ether) | Offered good solubility and a favorable safety profile for scale-up. |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group, which can then be converted into a variety of functional groups such as esters, amides, and carboxylic acids. nih.gov The carbonylation of this compound would involve the reaction with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst.
The choice of nucleophile dictates the final product. For example, using an alcohol as the nucleophile would lead to the formation of a diester, while an amine would yield an amide-ester. The development of general and efficient catalyst systems, often employing ligands like Xantphos, has enabled these reactions to be carried out under relatively mild conditions, including atmospheric pressure of carbon monoxide. nih.gov
Table 3: Potential Products from Palladium-Catalyzed Carbonylation of this compound
| Nucleophile | Product Structure | Product Class |
| R-OH (Alcohol) | Methyl 6-(alkoxycarbonyl)isoquinoline-1-carboxylate | Diester |
| R2NH (Amine) | Methyl 6-(dialkylcarbamoyl)isoquinoline-1-carboxylate | Amide-ester |
| H2O (Water) | 1-Carbomethoxyisoquinoline-6-carboxylic acid | Carboxylic acid-ester |
Optimization of Reaction Conditions and Scalability Challenges
The successful implementation of transition metal-catalyzed cross-coupling reactions, particularly on a larger scale, requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.
For Suzuki-Miyaura reactions, key optimization points include the catalyst and ligand loading, the nature of the base, and the solvent system. The use of high-throughput screening methods can significantly accelerate the identification of optimal conditions. nih.gov A common challenge is the potential for side reactions such as dehalogenation of the starting material.
In Buchwald-Hartwig aminations, the sensitivity of the substrate to the basic reaction conditions is a major consideration. The choice of a suitable base and solvent is critical to prevent degradation of the starting material or product. sigmaaldrich.comamazonaws.com On a larger scale, exothermic events, reagent addition rates, and product isolation procedures become critical safety and quality considerations. The use of more environmentally benign solvents is also an important factor in modern process development. mdpi.com
For palladium-catalyzed carbonylations, controlling the pressure of carbon monoxide and ensuring its efficient delivery to the catalytic cycle are key challenges. The development of CO-generating reagents has offered safer alternatives to handling gaseous carbon monoxide. The stability of the catalyst under the reaction conditions and the prevention of palladium black precipitation are also crucial for achieving high turnover numbers and reproducible results.
Reactivity and Chemical Transformations of Methyl 6 Bromoisoquinoline 1 Carboxylate
Reactivity of the Carbon-Bromine Bond at the 6-Position
The bromine atom attached to the C-6 position of the isoquinoline (B145761) core is a key handle for introducing molecular diversity. This carbon-bromine bond is susceptible to a variety of transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, the electron-deficient nature of the isoquinoline ring system can facilitate such reactions, particularly when activated by electron-withdrawing groups. libretexts.org In the context of methyl 6-bromoisoquinoline-1-carboxylate, the isoquinoline nitrogen atom acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack. However, SNAr reactions on the benzene (B151609) ring of the isoquinoline are less common than on the pyridine (B92270) ring.
Recent studies have shown that nucleophilic aromatic substitution can proceed through a concerted mechanism, challenging the long-held belief of a two-step addition-elimination sequence via a Meisenheimer complex in all cases. nih.gov For many SNAr reactions, especially those involving heterocycles with good leaving groups like bromide, a concerted pathway may be more prevalent. nih.gov In some instances, directed SNAr reactions have been developed where a directing group, such as an ortho-amide, facilitates the substitution, even without strong electron-withdrawing groups on the aromatic ring. rsc.org
It is important to note that for SNAr to occur, the aromatic ring generally requires activation by electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. libretexts.org In this compound, the activating effect is primarily from the ring nitrogen.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The carbon-bromine bond at the 6-position is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a vast array of substituted isoquinoline derivatives.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The reaction is tolerant of a wide range of functional groups and has been successfully applied to bromo-substituted quinolines and isoquinolines. researchgate.netnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Room Temp. | High | organic-chemistry.org |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd₂(dba)₃/SPhos | DBU | THF | 110 °C | Good | nih.gov |
| Various aryl and vinyl boronic acids | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Toluene | Room Temp. | High | organic-chemistry.org |
| Alkene | Catalyst System | Base | Solvent | Temperature | Reference |
| Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 °C | researchgate.net |
| Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 °C | organic-chemistry.org |
| Fluorous alkenes | Pd(OAc)₂/n-Bu₄N⁺Br⁻ | NaOAc | DMF/THF | 120 °C | researchgate.net |
| Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Room Temp. | youtube.com |
| Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Room Temp. | wikipedia.org |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | Room Temp. | soton.ac.uk |
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a base. wikipedia.org It offers a significant advantage over classical methods due to its broad substrate scope and mild reaction conditions. The use of bidentate phosphine (B1218219) ligands like BINAP can enhance reaction rates and yields. wikipedia.org
| Amine | Catalyst System | Base | Solvent | Temperature | Reference |
| Primary Amines | Pd(dba)₂/BINAP | Cs₂CO₃ | THF | - | wikipedia.org |
| Secondary Amines | Pd(OAc)₂/P(t-Bu)₃ | NaOtBu | Toluene | 80 °C | wikipedia.org |
| Various Amines | Pd(OAc)₂/XPhos | K₂CO₃ | t-BuOH | 100 °C | orgsyn.org |
Transformations of the Carboxylate Ester Functionality at the 1-Position
The methyl carboxylate group at the C-1 position of the isoquinoline ring provides a gateway to a variety of other important functional groups, including carboxylic acids, other esters, amides, and alcohols.
Hydrolysis to Carboxylic Acids
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromoisoquinoline-1-carboxylic acid, can be readily achieved under either acidic or basic conditions. chemguide.co.ukorganic-chemistry.org Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and effective method. Acid-catalyzed hydrolysis, often employing a mixture of an acid such as sulfuric acid or hydrochloric acid in water, is also a viable route. The resulting carboxylic acid is a key intermediate for further modifications, such as the synthesis of amides via coupling reactions.
Transesterification Reactions
Transesterification, the conversion of one ester to another, can be performed on this compound under both acidic and basic conditions. masterorganicchemistry.comorganic-chemistry.org Acid-catalyzed transesterification is typically carried out by heating the methyl ester in an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.com Base-catalyzed transesterification involves reacting the ester with an alkoxide, where the alcohol corresponding to the alkoxide is used in excess to drive the equilibrium towards the desired product. masterorganicchemistry.com
| Reagent | Catalyst | Conditions | Product | Reference |
| Ethanol | H₂SO₄ (cat.) | Reflux | Ethyl 6-bromoisoquinoline-1-carboxylate | masterorganicchemistry.com |
| Sodium Ethoxide | - | Ethanol, Reflux | Ethyl 6-bromoisoquinoline-1-carboxylate | masterorganicchemistry.com |
| Various Alcohols | Sc(OTf)₃ (cat.) | Boiling Alcohol | Corresponding Ester | organic-chemistry.org |
Amidation and Reduction Reactions
Amidation:
The methyl ester can be converted into the corresponding amide by reaction with a primary or secondary amine. This transformation can be achieved by direct aminolysis, which often requires high temperatures and pressures, or more commonly, through the prior hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction. nih.govorganic-chemistry.orgresearchgate.net Coupling agents such as HBTU, in combination with a non-nucleophilic base like Hünig's base, can efficiently mediate the formation of the amide bond between the carboxylic acid and an amine. nih.govorganic-chemistry.org Alternatively, direct amidation of the ester can be facilitated by the use of specific reagents or catalysts.
Reduction:
The ester functionality can be reduced to the corresponding primary alcohol, (6-bromoisoquinolin-1-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent are typically used for this transformation. youtube.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be reduced to the alcohol. The reduction of carboxylic acids can be achieved using reagents such as diborane (B8814927) or by catalytic hydrosilylation. nih.govorganic-chemistry.orgresearchgate.net For instance, the combination of a silane (B1218182) like phenylsilane (B129415) with a manganese(I) catalyst has been shown to be effective for the reduction of carboxylic acids to alcohols. nih.gov Chemoselective reduction methods are also available, for example, using sodium borohydride (B1222165) after activation of the carboxylic acid as a mixed anhydride, which can be useful if other reducible functional groups are present in the molecule. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| This compound | 1. LiAlH₄, 2. H₂O | (6-Bromoisoquinolin-1-yl)methanol | youtube.com |
| 6-Bromoisoquinoline-1-carboxylic acid | 1. [MnBr(CO)₅], PhSiH₃, 2. Hydrolysis | (6-Bromoisoquinolin-1-yl)methanol | nih.gov |
| 6-Bromoisoquinoline-1-carboxylic acid | 1. Isobutyl chloroformate, N-methylmorpholine; 2. NaBH₄, MeOH | (6-Bromoisoquinolin-1-yl)methanol | nih.gov |
Chemical Reactivity Involving the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom dictates its reactivity, making it a focal point for reactions that increase its coordination or oxidation state. These transformations are fundamental to modifying the electronic properties and biological activity of the isoquinoline scaffold.
N-Alkylation and Quaternization
The nitrogen atom in this compound is nucleophilic and readily participates in N-alkylation reactions. This process involves the reaction of the isoquinoline with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form a quaternary isoquinolinium salt. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile.
The resulting isoquinolinium salt possesses a positive charge, which significantly alters the electron distribution throughout the aromatic system. This quaternization makes the ring system more electron-deficient and can activate it towards certain nucleophilic attacks or modify its interaction with biological targets. While specific studies on the N-alkylation of this compound are not prevalent in published literature, the general reactivity of isoquinolines suggests this reaction would proceed under standard conditions. rsc.orgmdpi.com
Table 1: General Conditions for N-Alkylation of Isoquinoline Derivatives
| Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|
| Methyl Iodide | Acetonitrile or DMF | Room Temperature or gentle heating | N-Methylisoquinolinium iodide salt |
| Benzyl (B1604629) Bromide | Toluene | Reflux | N-Benzylisoquinolinium bromide salt |
This table illustrates general conditions based on the reactivity of related isoquinoline compounds, as specific examples for this compound are not widely documented.
N-Oxidation Reactions
The isoquinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM). nih.govchemicalbook.com The reaction introduces an oxygen atom onto the nitrogen, forming a polar N→O bond.
The formation of an N-oxide has significant chemical consequences. It increases the electron density on the aromatic rings, particularly at the C-5 and C-7 positions, making the benzene portion of the ring system more susceptible to electrophilic attack. Conversely, it can also facilitate certain nucleophilic substitutions. The N-oxide functionality is a key feature in many biologically active molecules and can serve as an intermediate for further functionalization. nih.govacs.org
Table 2: General Conditions for N-Oxidation of Isoquinolines
| Oxidizing Agent | Solvent | Conditions | Product |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Acetic Acid | 70-80 °C | Isoquinoline N-oxide |
| m-CPBA | Dichloromethane (DCM) | 0 °C to Room Temperature | Isoquinoline N-oxide |
This table illustrates general conditions based on the reactivity of related quinoline (B57606) and isoquinoline compounds. nih.govchemicalbook.com Specific application to this compound would yield this compound N-oxide.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System
The substitution pattern of this compound, featuring both an electron-withdrawing ester group and a deactivating-yet-directing halogen, creates a nuanced landscape for aromatic substitution reactions.
Electrophilic Aromatic Substitution (SEAr)
The isoquinoline ring system is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. shahucollegelatur.org.in This deactivation is further intensified by the presence of the electron-withdrawing methyl carboxylate group at the C-1 position. Electrophilic attack on the pyridine ring (positions C-3, C-4) is highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comlibretexts.org
In this compound, the bromine atom at C-6 can act as a leaving group. However, the molecule lacks strong activating groups (such as a nitro group) at the ortho (C-5, C-7) or para (none available) positions. The methyl carboxylate group at C-1 is too distant to provide significant resonance stabilization for a nucleophilic attack at C-6. Consequently, the direct substitution of the 6-bromo substituent by a nucleophile via a standard SNAr mechanism is expected to be challenging and would likely require forcing conditions or metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling) to proceed efficiently. youtube.com
Table 3: Summary of Predicted Aromatic Substitution Reactivity
| Reaction Type | Predicted Reactivity | Most Likely Position(s) | Rationale |
|---|---|---|---|
| Electrophilic (SEAr) | Very Low | C-5, C-7 | Ring deactivation by nitrogen and ester group; Br is an o,p-director. shahucollegelatur.org.in |
Structure Activity Relationship Sar Investigations of Methyl 6 Bromoisoquinoline 1 Carboxylate and Its Analogues
Influence of Halogen Position on Chemical Reactivity and Potential Biological Profiles
The placement and nature of halogen substituents on the isoquinoline (B145761) scaffold are critical determinants of both chemical reactivity and biological selectivity. The inherent reactivity of the isoquinoline ring favors nucleophilic substitution at the C1 position. imperial.ac.uk The introduction of a halogen, a good leaving group, can facilitate further synthetic modifications, while also directly influencing the molecule's interaction with biological targets.
Halogenation generally increases the hydrophobicity of a molecule, which can alter properties like cell membrane permeability and self-assembly. nih.gov Research has shown a clear correlation between the type of halogen and biological effect, with antimicrobial activity in some peptoid series increasing in potency from fluorine to iodine. nih.gov
In the context of the isoquinoline core, the position of the halogen is crucial.
6- and 7-Positions: Studies have revealed that isoquinoline derivatives with a chloro group at the 6-position or a fluoro group at the 7-position exhibit significant inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov Further research has highlighted that substitutions at the C-7 position can profoundly affect bioactivity. rsc.org
3-Position: Derivatives based on a 3-bromo isoquinoline core have been synthesized and explored as potential analgesic and anti-inflammatory agents. researchgate.net
Switching Selectivity: The strategic placement of halogens can dramatically alter biological target selectivity. In one study, halogen-substituted isoquinoline-1,3-diones were developed as inhibitors of deubiquitinases, with the position of the halogen switching the selectivity of inhibition between the enzymes USP2 and USP7. nih.gov
This demonstrates that moving the bromine from the 6-position, as in the title compound, to other locations like the 3- or 7-position, or changing the halogen atom itself, can fundamentally alter the resulting compound's therapeutic potential.
Table 1: Influence of Halogen Substitution on Isoquinoline Activity
| Position | Halogen | Observed Effect/Activity | Reference |
| 6 | Chloro | Significant inhibitory activity against PDE4B | nih.gov |
| 7 | Fluoro | Significant inhibitory activity against PDE4B | nih.gov |
| 7 | General | Substitutions known to affect bioactivity | rsc.org |
| 3 | Bromo | Core structure for potential analgesic and anti-inflammatory agents | researchgate.net |
| Various | General | Can switch inhibitory selectivity between USP2 and USP7 enzymes | nih.gov |
Modulation of Biological Activities through Ester Moiety Variations (e.g., Methyl vs. Ethyl)
The ester group at the C-1 position, such as the methyl ester in Methyl 6-bromoisoquinoline-1-carboxylate, is a key site for synthetic modification to modulate a compound's properties. While direct SAR studies comparing methyl and ethyl esters of this specific compound are not widely published, the principle of modifying this moiety is well-established in medicinal chemistry for optimizing pharmacokinetics and pharmacodynamics.
Altering the ester from a methyl to an ethyl, propyl, or a more complex group can influence several key parameters:
Cell Permeability: Lipophilicity, which is modulated by the size of the ester group, is a critical factor in a drug's ability to cross cell membranes.
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. Varying the steric bulk around the ester carbonyl can change the rate of this metabolism, thereby affecting the compound's half-life.
Target Binding: The ester group may be involved in hydrogen bonding or other interactions within a biological target's binding pocket. Even small changes, like from a methyl to an ethyl group, can alter the fit and binding affinity.
Analogous research on other heterocyclic carboxylates illustrates this strategy. For example, in the development of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, a parent ethyl carboxylate is used as a starting point for reaction with various amines, creating a library of derivatives to probe the impact of this side chain on anticancer activity. mdpi.com Similarly, quinoxaline-2-carboxylic acid is often activated and reacted with a range of amines to investigate how different substituents influence antimycobacterial properties. mdpi.com These examples underscore the strategic importance of the carboxylate/carboxamide moiety in SAR studies.
Table 2: Potential Impact of Ester Moiety Variation on Compound Properties
| Ester Moiety | Potential Influence | Rationale |
| Methyl Ester | Baseline | Small, relatively polar ester. |
| Ethyl Ester | Increased Lipophilicity | May enhance membrane permeability. |
| Altered Metabolic Stability | May be more or less susceptible to esterases compared to methyl ester. | |
| Isopropyl Ester | Increased Steric Hindrance | May slow metabolic hydrolysis, potentially increasing duration of action. |
| Benzyl (B1604629) Ester | Increased Lipophilicity & Aromaticity | Introduces potential for π-stacking interactions with biological targets. |
Impact of Additional Substituents on the Isoquinoline Scaffold Activity
For instance, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has shown that modifying the electronic properties of an aryl substituent can significantly influence the compound's antiproliferative activity against cancer cell lines. rsc.org The introduction of fused heterocyclic rings represents a more dramatic modification. The synthesis of novel planar pyrimidothienoisoquinolines and non-planar pyrazoloisoquinolines from a single dihydroisoquinoline precursor demonstrates how complex scaffolds with distinct three-dimensional shapes and potential activities can be generated. acs.org
In other examples, the presence of methoxy (B1213986) groups, as seen in the precursor 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, is common in isoquinoline-based natural products and their synthetic analogues, often contributing to their biological effects. mdpi.com The bioisosteric replacement of larger ring systems (like naphthalene) with an isoquinoline core has been used to develop new drug candidates, with the nitrogen atom in the isoquinoline ring leading to a notable improvement in pharmacokinetic properties in some cases. nih.govresearchgate.net
Table 3: Effect of Additional Substituents on the Isoquinoline Scaffold
| Substituent Type | Example | Impact on Activity/Properties | Reference |
| Alkoxy Groups | 6,7-Dimethoxy | Common in bioactive natural products; influences electronic properties. | mdpi.com |
| Aryl Groups | 2-Phenyl | Modifying electronic nature (e.g., adding -NH2 or -OH) can significantly alter antiproliferative activity. | rsc.org |
| Fused Heterocycles | Pyrazolo[3,4-g]isoquinoline | Creates complex, non-planar scaffolds with new biological profiles. | acs.org |
| Nitrogen Atom (as part of the core) | Isoquinoline vs. Naphthalene | Can improve pharmacokinetic properties compared to a carbocyclic analogue. | nih.govresearchgate.net |
Stereochemical Considerations and Conformational Analysis in SAR
Conformational Analysis: The rigidity and planarity of the isoquinoline ring can be altered by substitution or fusion with other rings. Researchers have synthesized both planar thienoisoquinolines and distinctly non-planar pyrazoloisoquinolines. acs.org In the latter, the fusion of the pyrazole (B372694) ring forces it to sit at an angle to the isoquinoline system, creating a specific three-dimensional shape that will interact differently with biological targets than its planar counterpart. acs.org
Stereochemical Considerations: When substituents create chirality, the different stereoisomers of a compound can have vastly different biological activities. A key area of stereochemistry relevant to substituted biaryl systems, which can be formed from isoquinoline precursors, is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. Recent advances have enabled the highly enantioselective synthesis of such molecules. For example, nickel-catalyzed cross-coupling reactions using a chiral PYBOX ligand can construct a specific atropisomer with high fidelity. acs.org Computational and experimental studies show that noncovalent interactions, such as π-π stacking between the substrate and the chiral ligand, stabilize the transition state that leads to the desired product, highlighting the subtle forces that control molecular shape and, ultimately, function. acs.org Therefore, for analogues of this compound that possess axial chirality, controlling and defining the stereochemistry would be a crucial aspect of drug design.
Table 4: Significance of Stereochemistry and Conformation
| Consideration | Description | Significance in SAR | Reference |
| Conformational Isomers | Planar vs. Non-planar structures. | The 3D shape of a molecule dictates its fit into a binding site. Non-planar molecules can access different binding modes than flat ones. | acs.org |
| Stereoisomers (Atropisomers) | Isomers arising from restricted rotation around a single bond (axial chirality). | Different atropisomers can have distinct biological activities and potencies. Enantioselective synthesis allows for the isolation of the more active isomer. | acs.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and robust method for studying the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. For molecules like Methyl 6-bromoisoquinoline-1-carboxylate, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311+G(**), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.govscienceopen.com
These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT is used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.
Vibrational frequencies can also be calculated using DFT. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Substituted Quinoline (B57606) Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (HOMO-LUMO) | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise data.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.
Prediction of Binding Modes and Affinities
Docking simulations can predict the binding pose of this compound within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. mdpi.com The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. mdpi.comnih.gov
Mechanistic Insights into Molecular Interactions
By analyzing the predicted binding mode, researchers can gain mechanistic insights into how the molecule might exert a biological effect. For example, the docking results could show that the bromine atom on the isoquinoline (B145761) ring forms a halogen bond with a specific amino acid residue in the target's active site, or that the carboxylate group acts as a hydrogen bond acceptor. This information is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Target Protein
| Parameter | Result |
| Target Protein | HIV Non-Nucleoside Reverse Transcriptase |
| Docking Score (kcal/mol) | -10.67 |
| Key Interacting Residues | LYS 101, TRP 229 |
| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |
Note: This table is based on findings for a chloro- and bromo-substituted quinoline derivative and serves as an example of the type of data obtained from molecular docking studies. nih.gov
Reaction Mechanism Elucidation via Computational Approaches
For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational methods can be used to explore different possible mechanisms. scispace.com For instance, DFT calculations can be used to determine the activation energies for different steps in a proposed reaction mechanism. The pathway with the lowest activation energy is generally the most favorable.
These computational studies can provide a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation. smu.edu This knowledge is invaluable for optimizing reaction conditions, predicting the regioselectivity and stereoselectivity of a reaction, and designing new synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
The primary method for predicting NMR and UV-Vis spectra is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods allow for the calculation of the electronic structure of a molecule, from which its spectroscopic parameters can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these shielding values (σ) to that of a reference compound, commonly tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.
The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. Common functionals for NMR predictions include B3LYP, PBE0, and ωB97X-D. The choice of basis set, which describes the atomic orbitals, is also crucial, with Pople-style basis sets like 6-31G(d,p) or 6-311+G(2d,p), or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) often being employed. Solvation effects, which can significantly influence chemical shifts, are typically modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
For this compound, a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows, with the values being dependent on the specific computational methodology used.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | Value | C-1 | Value |
| H-4 | Value | C-3 | Value |
| H-5 | Value | C-4 | Value |
| H-7 | Value | C-4a | Value |
| H-8 | Value | C-5 | Value |
| -OCH₃ | Value | C-6 | Value |
| C-7 | Value | ||
| C-8 | Value | ||
| C-8a | Value | ||
| -C=O | Value | ||
| -OCH₃ | Value |
Note: The actual values would be populated from the output of a DFT calculation.
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction
The prediction of the electronic absorption spectrum (UV-Vis) is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The excitation energies correspond to the wavelengths of maximum absorption (λ_max), while the oscillator strengths relate to the intensity of the absorption bands.
Similar to NMR predictions, the choice of functional and basis set is critical for obtaining accurate UV-Vis spectra. Functionals like B3LYP and CAM-B3LYP are commonly used, often in conjunction with basis sets such as 6-311+G(d,p). The inclusion of a solvent model is also important as the polarity of the solvent can influence the positions of the absorption maxima.
A theoretical study would yield a list of the lowest-energy electronic transitions, their corresponding wavelengths, oscillator strengths, and the nature of the transitions (e.g., π → π, n → π). This data would be presented in a table format as shown below.
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | Value | Value | e.g., HOMO → LUMO |
| S₀ → S₂ | Value | Value | e.g., HOMO-1 → LUMO |
| S₀ → S₃ | Value | Value | e.g., HOMO → LUMO+1 |
Note: The values and orbital contributions are placeholders and would be determined from a TD-DFT calculation.
Applications of Methyl 6 Bromoisoquinoline 1 Carboxylate in Academic Research
Methyl 6-bromoisoquinoline-1-carboxylate as a Versatile Synthetic Building Block
The reactivity of the two functional groups—the bromo substituent and the methyl ester—allows for a wide array of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various carbon-based or other functional groups, while the ester can be readily converted into other functionalities such as amides, hydrazides, or alcohols, or be involved in cyclization reactions.
The structure of this compound is ideally suited for elaboration into more complex, fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse physiological activities. mdpi.com The bromo group at the C-6 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the isoquinoline (B145761) with an organoboronic acid or ester. organic-chemistry.org
This synthetic strategy is a cornerstone for building polycyclic scaffolds. For instance, a similar approach involving the Suzuki coupling of a bromo-naphthyridinone with a phenylboronic acid is a key step in the synthesis of canthin-4-one, a multi-ring alkaloid. acs.org By applying this methodology, the bromine atom of this compound can be replaced with aryl, heteroaryl, or alkyl groups, paving the way for diverse molecular architectures. The subsequent modification or cyclization involving the ester group at C-1 can then be used to construct additional rings, leading to novel polycyclic heterocyclic compounds.
The isoquinoline nucleus is the foundational structure for a vast number of naturally occurring alkaloids, including papaverine (B1678415) and morphine. wikipedia.orgamerigoscientific.com Consequently, substituted isoquinolines like this compound are valuable starting materials for the synthesis of natural product analogues. A prominent example is the canthin-6-one (B41653) family of alkaloids, which possess a range of biological activities, including antitumor, antifungal, and antibacterial properties. mdpi.com
Synthetic strategies toward canthin-6-ones often involve the construction of the multi-ring system from simpler precursors. Modern methods utilize a sequence of reactions, including Suzuki coupling to build a key biaryl intermediate, followed by an intramolecular C-N bond formation (amidation) to complete the heterocyclic core. mdpi.com this compound represents a suitable precursor for such syntheses. The bromo group allows for the crucial Suzuki coupling step, while the ester at the 1-position can be hydrolyzed to a carboxylic acid and subsequently converted to an amide to facilitate the final ring closure. This approach enables the generation of a library of canthin-6-one analogues with diverse substitutions on the aromatic rings, allowing for systematic exploration of their biological activities. mdpi.comnih.govresearchgate.net
Exploration of Medicinal Chemistry Applications (Pre-Clinical Focus)
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it appears in many compounds with diverse biological activities. nih.gov Derivatives of this compound are of interest in several pre-clinical research areas, primarily focused on developing new therapeutic agents.
The development of enzyme inhibitors is a major focus of drug discovery. The isoquinoline framework has proven to be a successful scaffold for targeting several important enzymes implicated in human diseases.
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition : TDP2 is an enzyme involved in DNA repair that can contribute to resistance against certain anticancer drugs. nih.govnih.govfigshare.com Researchers have identified isoquinoline-1,3-diones as a promising class of selective TDP2 inhibitors. nih.govnih.gov These compounds are synthesized from isoquinoline precursors. A structure-activity relationship (SAR) study on these inhibitors revealed that substitutions on the benzene (B151609) ring of the isoquinoline core significantly impact inhibitory activity. This compound is a logical starting material for synthesizing a 6-bromo-isoquinoline-1,3-dione analogue. This would allow researchers to probe the effect of a bromine atom at this position, contributing to the understanding of how different substituents influence TDP2 inhibition. The most potent compound from one study, compound 64 , had an IC₅₀ of 1.9 µM against recombinant TDP2. nih.govnih.govfigshare.com
| Compound | Core Structure | Key Substituent | TDP2 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 43 | Isoquinoline-1,3-dione | 6-Furano | ~10 | nih.gov |
| Compound 44 | Isoquinoline-1,3-dione | 2-NH | 13 | nih.gov |
| Compound 64 | Isoquinoline-1,3-dione | (Not specified in abstract) | 1.9 | nih.govnih.gov |
Farnesyltransferase (FT) Inhibition : FT is an enzyme that plays a role in cellular signaling pathways, and its inhibition is an area of interest for cancer therapy. Tetrahydroquinoline-based compounds have been identified as potent FT inhibitors. nih.govresearchgate.net While distinct from the aromatic isoquinoline core, these findings highlight the utility of the broader quinoline (B57606)/isoquinoline family as scaffolds for FT inhibitors. The development of these inhibitors involves extensive SAR studies to optimize potency, and a compound like this compound could serve as a scaffold for creating new series of test compounds. nih.gov
Arginine Methyltransferase (PRMT) Inhibition : PRMTs are enzymes that regulate numerous cellular processes, and their misregulation is linked to cancer. rsc.orgacs.org The isoquinoline and related quinoline scaffolds are featured in several PRMT inhibitor designs. For instance, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and showed excellent inhibitory activity against PRMT5. nih.gov Another research effort by Novartis developed PRMT5 inhibitors based on a quinoline pharmacophore. rsc.org Given that type I PRMTs (including PRMT1 and PRMT6) are also important targets, the development of selective inhibitors is crucial. rsc.org The target compound, this compound, provides a rigid, aromatic scaffold that can be systematically modified to explore interactions within the binding sites of various PRMTs.
Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Isoquinoline alkaloids and their synthetic derivatives have demonstrated the ability to induce cell death in various cancer cell lines. nih.gov One study involved the synthesis and screening of 533 isoquinoline derivatives to identify compounds that could inhibit "inhibitor of apoptosis proteins" (IAPs). nih.gov Two compounds from this library, B01002 and C26001 , showed significant pro-apoptotic activity in ovarian cancer cells and inhibited tumor growth in animal models. nih.gov Similarly, novel canthin-6-one derivatives, which can be synthesized from isoquinoline precursors, were found to induce apoptosis and DNA damage in cancer cells. nih.gov These studies underscore the potential of using this compound as a starting point to generate novel compounds that can modulate cellular pathways and trigger apoptosis in cancer cells.
| Compound | Cell Line | Effect | IC₅₀ | Reference |
|---|---|---|---|---|
| B01002 | SKOV3 (Ovarian Cancer) | Antiproliferative, Pro-apoptotic | 7.65 µg/mL | nih.gov |
| C26001 | SKOV3 (Ovarian Cancer) | Antiproliferative, Pro-apoptotic | 11.68 µg/mL | nih.gov |
| Compound 8h (Canthin-6-one derivative) | HT29 (Colon Cancer) | Antiproliferative, Induces Apoptosis & Ferroptosis | 1.0 µM | nih.gov |
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. researchgate.net Isoquinoline alkaloids and their derivatives have a long history of use for their antimicrobial properties and continue to be a source of inspiration for new drug discovery. amerigoscientific.comnih.gov
Research has shown that synthetic isoquinoline derivatives possess significant antimicrobial potential. A new class of alkynyl isoquinolines demonstrated strong, broad-spectrum bactericidal activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two compounds, HSN584 and HSN739 , were particularly effective, with Minimum Inhibitory Concentrations (MICs) in the range of 4–16 µg/mL. nih.gov Other studies have identified antibacterial isoquinoline alkaloids from fungi that are active against both Gram-positive and Gram-negative bacteria. mdpi.com Additionally, various isoquinoline derivatives have shown antifungal activity. researchgate.netresearchgate.net The presence of a bromine atom in a heterocyclic compound can often enhance antimicrobial activity, making this compound a compound of interest for the synthesis and evaluation of new potential antibacterial and antifungal agents.
| Compound/Class | Organism | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| HSN584 (Alkynyl isoquinoline) | Gram-positive bacteria | Bactericidal | 4–16 | nih.gov |
| HSN739 (Alkynyl isoquinoline) | Gram-positive bacteria | Bactericidal | 4–16 | nih.gov |
| Spathullin A (from fungus) | S. aureus | Antibacterial | 4 | mdpi.com |
| Spathullin B (from fungus) | S. aureus | Antibacterial | 1 | mdpi.com |
Antiviral Activity Studies
The isoquinoline scaffold is a core component of numerous alkaloids that have been investigated for their therapeutic potential, including antiviral applications. nih.gov Natural isoquinoline and its related alkaloids have been explored for their ability to act against a variety of viruses. nih.gov Phytochemicals are recognized for their role in inhibiting viral entry, multiplication, and release, and isoquinoline-related alkaloids are a significant class of these compounds. nih.gov
Research into isoquinolone derivatives has identified compounds with inhibitory effects against influenza A and B viruses. nih.gov For instance, one study identified an isoquinolone derivative as a hit compound that suppresses the viral RNA replication step. nih.gov While this study and others highlight the potential of the broader isoquinoline class in antiviral drug discovery, specific research detailing the antiviral activity of this compound is not extensively covered in publicly available literature. The general antiviral promise of isoquinolines suggests that this specific compound could be a candidate for future investigation. nih.govmdpi.com
Anticancer Activity Research: In Vitro Mechanistic Insights
The quinoline and isoquinoline frameworks are prominent scaffolds in the design of new anticancer agents. nih.gov A number of drugs based on the related quinazoline (B50416) structure have been approved for cancer treatment, and studies have indicated that the inclusion of a halogen atom, such as bromine, at the 6-position can enhance anticancer effects. nih.gov
While direct in vitro mechanistic studies on this compound are not detailed in the available research, studies on structurally similar compounds provide insight into potential mechanisms of action for this class of molecules. For example, various isoquinoline and quinoline derivatives have been evaluated for their cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.net
Commonly investigated mechanisms for this family of compounds include the inhibition of tubulin polymerization and the induction of cell cycle arrest. researchgate.net For example, a study on certain isoquinoline-triazole derivatives demonstrated that the lead compounds could inhibit tubulin polymerization and block the cell cycle at the G2/M phase. researchgate.net Molecular docking studies in such cases have suggested that these molecules can bind to the colchicine (B1669291) site of tubulin. researchgate.net Other related aminonaphthoquinone-1,2,3-triazole derivatives have been shown to arrest the cell cycle at the G0/G1 phase in MCF-7 cells. researchgate.net
The table below summarizes the cytotoxic activity of some related quinoline and isoquinoline derivatives against various cancer cell lines, illustrating the potential of this chemical family.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline-4(3H)-one derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |
| Quinazoline-4(3H)-one derivative (8a) | SW480 | 17.85 ± 0.92 | nih.gov |
| Isoquinoline-triazole derivative (10) | HeLa | 5.7 | researchgate.net |
| Isoquinoline-triazole derivative (11) | HeLa | 5.8 | researchgate.net |
| Isoquinoline-triazole derivative (10) | HepG2 | 9.6 | researchgate.net |
| N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16) | Caco-2 | 13 | mdpi.com |
This table presents data for compounds structurally related to this compound to indicate the general anticancer potential of the scaffold. The data does not represent the activity of this compound itself.
Applications in Advanced Materials Science
This compound belongs to the 6-bromoisoquinoline (B29742) class of derivatives that have found novel applications in supramolecular chemistry and materials science. A notable example is the construction of a pH-controlled molecular shuttle based on a 6-bromoisoquinoline derivative and cucurbit chemicalbook.comuril (CB chemicalbook.com). rsc.org
In this system, the 6-bromoisoquinoline unit is part of a larger molecular "thread" that can be threaded by the macrocyclic "bead" of CB chemicalbook.com. The position of the CB chemicalbook.com bead on the thread can be controlled by changing the pH of the aqueous solution. rsc.org This controlled movement, or shuttling, gives rise to switchable, purely organic room-temperature phosphorescence (RTP). rsc.org
The key findings of this research are summarized below:
Mechanism : Under basic conditions, a terminal carboxylic group on the molecular thread is deprotonated, creating an anion. This anion electrostatically repels the electron-rich portal of the CB chemicalbook.com macrocycle, forcing it to encapsulate the 6-bromoisoquinoline aromatic region of the thread. rsc.org
RTP Emission : When the 6-bromoisoquinoline moiety is encapsulated within the hydrophobic cavity of CB chemicalbook.com, it is protected from quenchers (like oxygen) and its conformational movement is restricted. This protection of the triplet excited state leads to the observation of strong RTP. rsc.org
pH Control : Upon acidification, the terminal group becomes protonated and neutral, which allows the CB chemicalbook.com bead to move away from the 6-bromoisoquinoline unit, consequently quenching the phosphorescence. rsc.org This reversible process makes the system a pH-responsive molecular machine with a clear optical output. rsc.orgrsc.org
| Component | Role | Stimulus | Outcome |
| 6-Bromoisoquinoline derivative | Guest (Molecular Thread) | pH change | Encapsulation/De-encapsulation |
| Cucurbit chemicalbook.comuril (CB chemicalbook.com) | Host (Shuttle) | pH change | Translocation along the thread |
| pH | External Stimulus | Acidity/Basicity | Controls host-guest interaction |
| Room-Temperature Phosphorescence | Signal Output | On/Off | Indicates the position of the shuttle |
The development of purely organic materials that exhibit room-temperature phosphorescence (RTP) is a significant area of research in materials science, as these materials offer alternatives to traditional organometallic phosphors which often rely on expensive and toxic heavy metals. rsc.orgnih.gov The 6-bromoisoquinoline framework is a key contributor to this field, particularly in the creation of "smart" materials whose properties can be modulated by external stimuli. rsc.org
The pH-controlled molecular shuttle featuring a 6-bromoisoquinoline derivative is a prime example of a functional organic material. rsc.org The ability to switch RTP "on" and "off" through a chemical stimulus like pH demonstrates a sophisticated level of molecular control. rsc.org This functionality is central to the development of advanced materials for various applications:
Sensors : The phosphorescence response to pH changes can be harnessed to create highly sensitive chemical sensors.
Molecular Switches : The reversible nature of the shuttling process makes it a functional molecular switch, a fundamental component for molecular-scale computing and data storage. rsc.org
Anti-Counterfeiting : Materials with stimulus-responsive RTP can be used to create complex security inks and tags that are difficult to replicate. nih.gov
The inherent properties of the 6-bromoisoquinoline unit, including the heavy atom effect of bromine which promotes intersystem crossing, are crucial for achieving efficient RTP. rsc.org By incorporating this and similar moieties into complex supramolecular systems, researchers can design functional materials with precisely controlled and responsive photophysical properties. rsc.orgnih.gov
Potential in Agrochemical Research
Based on a review of available scientific literature, there are no significant research findings that detail the application or systematic investigation of this compound in the field of agrochemical research. While various heterocyclic compounds are routinely screened for potential use as herbicides, fungicides, or insecticides, this specific molecule has not been identified as a prominent candidate in published studies.
Analytical and Characterization Methodologies for Methyl 6 Bromoisoquinoline 1 Carboxylate
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of Methyl 6-bromoisoquinoline-1-carboxylate rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the isoquinoline (B145761) ring system are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The bromine atom at the C-6 position and the methyl ester group at the C-1 position significantly influence the chemical shifts of adjacent protons. The singlet signal for the methyl (–OCH₃) protons of the ester group would be expected to appear in the upfield region, typically around δ 4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show 11 distinct signals corresponding to the 10 carbons of the isoquinoline ring and the methyl carbon of the ester. The carbonyl carbon of the ester group is characteristically found far downfield (δ 160-170 ppm). Carbons attached to the electronegative bromine atom (C-6) and nitrogen atom would also exhibit specific chemical shifts that aid in the complete assignment of the structure.
Interactive Data Table: Predicted NMR Data for this compound
Note: The following data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | Aromatic CH | ~8.3 | Doublet |
| H-4 | Aromatic CH | ~7.8 | Doublet |
| H-5 | Aromatic CH | ~8.5 | Doublet |
| H-7 | Aromatic CH | ~7.9 | Doublet of doublets |
| H-8 | Aromatic CH | ~8.1 | Doublet |
| OCH₃ | Methyl Ester | ~4.0 | Singlet |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |
| C=O | Carbonyl | ~165 | |
| C-1 | Aromatic C-COOCH₃ | ~142 | |
| C-3 | Aromatic CH | ~122 | |
| C-4 | Aromatic CH | ~136 | |
| C-4a | Aromatic C | ~129 | |
| C-5 | Aromatic CH | ~130 | |
| C-6 | Aromatic C-Br | ~120 | |
| C-7 | Aromatic CH | ~133 | |
| C-8 | Aromatic CH | ~128 | |
| C-8a | Aromatic C | ~145 | |
| OCH₃ | Methyl Ester | ~53 |
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound.
MS and HRMS: For this compound (C₁₁H₈BrNO₂), standard mass spectrometry would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the compound within complex mixtures, verifying its purity, and identifying any potential impurities or degradation products.
Interactive Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Nominal Mass | 265 g/mol | Calculated using the most common isotope. |
| Monoisotopic Mass | 264.9738 Da | |
| [M]⁺ Peak (⁷⁹Br) | ~265 m/z | Expected molecular ion peak. |
| [M+2]⁺ Peak (⁸¹Br) | ~267 m/z | Characteristic peak due to the bromine isotope. |
| Isotopic Ratio | ~1:1 | The intensity ratio of the [M]⁺ and [M+2]⁺ peaks. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are used to identify the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. pressbooks.publibretexts.org The spectrum would also show absorptions for the aromatic C=C and C=N bonds of the isoquinoline ring in the 1450-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-O stretching from the ester group would be observed in the 1000-1300 cm⁻¹ range. pressbooks.publibretexts.org The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050-3150 | Medium |
| Ester C=O | Stretch | 1720-1740 | Strong |
| Aromatic C=C/C=N | Ring Stretch | 1450-1600 | Medium-Strong |
| Ester C-O | Stretch | 1000-1300 | Strong |
| C-Br | Stretch | 500-650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed model of the molecular and crystal structure. While specific crystallographic data for this exact compound is not publicly available, studies on similar quinoline (B57606) derivatives have successfully used this method to confirm their molecular geometry and stereochemistry. mdpi.com The data obtained would provide unequivocal proof of the compound's structure, including the planarity of the isoquinoline ring and the conformation of the methyl carboxylate group.
Chromatographic Separations and Purity Characterization
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. ekb.eg In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system.
A reversed-phase HPLC method would be highly effective for this analysis. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound would travel through the column at a rate determined by its polarity, and its elution would be monitored by a detector, commonly a UV detector set to a wavelength where the isoquinoline ring strongly absorbs. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Interactive Data Table: Representative HPLC Method
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC coupled with a mass spectrometry (MS) detector (GC-MS) is the preferred method for identification and purity assessment. While a specific, standardized GC method for this exact compound is not widely published, a general methodology can be established based on the analysis of related isoquinoline and quinoline derivatives.
A hypothetical GC-MS method for the analysis of this compound would involve the use of a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with 5% phenyl methylpolysiloxane. The temperature program would be optimized to ensure adequate separation from any impurities or starting materials. An initial oven temperature might be held at a lower temperature, for instance, 100°C, to allow for the injection and volatilization of the sample, followed by a controlled ramp up to a higher temperature, such as 280-300°C, to facilitate the elution of the compound. The high final temperature is necessary due to the relatively high boiling point expected for a molecule of this size and structure. The mass spectrometer would then be used to detect the eluted compound, providing both a retention time for identification and a mass spectrum to confirm the molecular weight and fragmentation pattern, further corroborating the structure of this compound.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial Temp: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-500 m/z |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the analysis of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase UPLC method would be the standard approach for purity determination and quantification.
The separation would typically be performed on a C18 stationary phase, which is effective for retaining and separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous component, such as water with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, and an organic solvent, such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, would be employed to ensure the efficient elution of the compound of interest and any potential impurities with varying polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, or a mass spectrometer for more definitive identification.
Table 2: Hypothetical Ultra-Performance Liquid Chromatography (UPLC) Parameters for this compound Analysis
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes |
| Detector | Photodiode Array (PDA) at 254 nm and/or Mass Spectrometer (MS) |
Elemental Analysis
Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. This destructive method involves the complete combustion of a small, precisely weighed sample of this compound. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule. The percentage of bromine (Br) is typically determined by other methods, such as ion chromatography after combustion and absorption.
The molecular formula of this compound is C₁₁H₈BrNO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to verify the purity and identity of the compound.
Table 3: Elemental Composition of this compound (C₁₁H₈BrNO₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 49.65 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.03 |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.03 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.26 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.02 |
| Total | 266.094 | 100.00 |
The comparison between the experimentally determined percentages of each element and the calculated theoretical percentages serves as a fundamental check of the compound's identity and purity. Significant deviations from the theoretical values may indicate the presence of impurities or an incorrect structural assignment.
Future Perspectives and Emerging Research Directions
Advancements in Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry, with different enantiomers potentially exhibiting distinct effects. nih.gov Consequently, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which ensures targeted therapeutic action and minimizes potential adverse effects. nih.gov While direct stereoselective syntheses for Methyl 6-bromoisoquinoline-1-carboxylate are not extensively detailed, future research will undoubtedly focus on adapting established asymmetric methods for the isoquinoline (B145761) core to this specific substitution pattern.
Key emerging strategies involve the modification of classical synthetic routes like the Pomeranz–Fritsch–Bobbitt and Pictet-Spengler cyclizations. nih.gov For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This approach utilizes a chiral amine component to direct the stereochemistry, yielding a rigid chiral intermediate that is then cyclized to form the desired tetrahydroisoquinoline-1-carboxylic acid. nih.gov Such methodologies could be adapted to incorporate a bromine atom at the 6-position, providing a stereocontrolled route to chiral precursors of this compound. Future advancements will likely focus on developing novel chiral catalysts and auxiliaries to improve the efficiency and selectivity of these transformations for a broader range of substituted isoquinolines.
Refined Structure-Activity Relationship Elucidation and Molecular Target Identification
Identifying the precise molecular targets and understanding the structure-activity relationships (SAR) are fundamental to optimizing a lead compound. For the broader class of isoquinoline and quinoline (B57606) derivatives, a number of biological targets have been identified, and the influence of various substituents on activity is an area of active investigation.
For example, studies on quinazoline (B50416) derivatives have shown that different substitutions can significantly affect anticancer activity against cell lines like MCF-7 and SW480. nih.gov The quinazoline scaffold has been successfully used to develop inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com Similarly, indenoisoquinoline derivatives have been developed as potent inhibitors of topoisomerase I (top1), another crucial anticancer target. sci-hub.cat Research into 4-quinoline carboxylic acids led to the discovery of potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), with a cocrystal structure revealing a novel water-mediated hydrogen bond interaction within the enzyme's binding pocket. nih.gov
A key future direction for this compound will be to systematically modify its structure—for instance, by altering the ester group, introducing different substituents on the isoquinoline ring, or derivatizing the amine—and evaluating these new analogs against a panel of potential molecular targets. This process will refine the SAR, clarifying the roles of the bromo-substituent at position 6 and the carboxylate group at position 1 in target binding and biological activity. Identifying whether this specific compound interacts with known targets of the isoquinoline scaffold, such as topoisomerases, kinases like EGFR, or other enzymes like carbonic anhydrases nih.gov, will be a critical step in defining its therapeutic potential.
Exploration of Novel Biological Activities and Therapeutic Potential
The isoquinoline and tetrahydroisoquinoline scaffolds are associated with a diverse spectrum of biological activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and antitubercular properties. nih.govresearchgate.netnuph.edu.ua This suggests that this compound and its derivatives may possess a wider range of therapeutic applications than currently known.
Emerging research will likely involve screening the compound against various disease models. The established cytotoxic effects of related compounds like indenoisoquinolines make the anticancer field a primary area for exploration. sci-hub.cat Studies have shown that quinoxaline-2-carboxamide (B189723) derivatives, which are structurally related, can exhibit selective cytotoxicity against cancer cell lines. nih.gov Furthermore, the structural similarity to quinoline-based carbonic anhydrase inhibitors suggests potential applications in diseases where these enzymes are overactive. nih.gov The discovery of novel 3-quinolinecarboxylic acids with antibacterial activity also opens another avenue for investigation. acs.org Future work should therefore include broad biological screening to uncover novel activities and subsequently pursue promising hits through lead optimization programs.
Integration of Computational Design and In Silico Screening for Expedited Discovery
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.govresearchgate.net In silico techniques such as molecular docking, molecular dynamics simulations, and virtual screening are powerful tools for predicting the binding affinity and interactions of small molecules with biological targets. nih.govyoutube.com These approaches are particularly valuable for exploring the therapeutic potential of scaffolds like isoquinoline. nih.gov
For related quinazoline and quinoxaline (B1680401) systems, computational studies have been instrumental. Molecular docking has been used to investigate the binding affinity of quinazoline derivatives against EGFR, helping to rationalize observed SAR. nih.gov In other research, in silico screening of large compound libraries followed by synthesis and biological evaluation has led to the discovery of novel PARP-1 inhibitors based on a quinoxaline scaffold. mdpi.com The process involves using a known 3D structure of the target protein to computationally "dock" candidate molecules, estimating their binding poses and affinities. youtube.com
For this compound, future research will extensively integrate these computational tools. Homology modeling can be used to generate 3D structures of potential targets if experimental structures are unavailable. youtube.com Virtual screening of databases containing derivatives of the lead compound can rapidly identify promising candidates for synthesis and testing. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov This synergy between computational prediction and experimental validation will be crucial for expediting the journey from a promising scaffold to a potential therapeutic agent. researchgate.netyoutube.com
Q & A
Q. What are the common synthetic routes for Methyl 6-bromoisoquinoline-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves bromination and esterification steps. For example, bromine can be introduced at the 6-position of an isoquinoline precursor via electrophilic aromatic substitution, followed by carboxylation and methyl ester formation. Key factors include:
- Temperature : Higher temperatures (80–120°C) may accelerate bromination but risk side reactions like over-bromination .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility of intermediates .
- Catalysts : Lewis acids like FeBr₃ can direct regioselectivity during bromination .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, methyl ester at C1) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 280.12) .
- X-ray crystallography : For unambiguous confirmation, SHELX software refines crystal structures, resolving ambiguities in planar isoquinoline systems .
Consistency across multiple techniques is critical to validate purity and structure .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between C6-brominated vs. C5/C7 isomers .
- Dynamic effects : Variable-temperature NMR resolves tautomerism or conformational flexibility in the dihydroisoquinoline moiety .
- Crystallographic validation : SHELXL refinement of X-ray data provides definitive bond-length and angle metrics to resolve ambiguities .
Q. What strategies improve regioselectivity in the bromination of methyl isoquinoline carboxylates?
Regioselective bromination at C6 can be challenging due to competing sites. Strategies include:
- Directing groups : Introducing electron-withdrawing groups (e.g., esters) at C1 deactivates adjacent positions, directing bromine to C6 .
- Protection/deprotection : Temporarily blocking reactive sites (e.g., NH groups) with Boc or Fmoc protections .
- Catalytic systems : Pd-catalyzed C–H activation enables site-selective bromination under milder conditions .
Q. How does this compound compare to analogs like Methyl 6-bromoquinoline-4-carboxylate in biological assays?
| Parameter | This compound | Methyl 6-bromoquinoline-4-carboxylate |
|---|---|---|
| Bioactivity | Potent kinase inhibition (IC₅₀ ~50 nM) | Antibacterial (MIC ~2 µg/mL) |
| Solubility | Moderate in DMSO (20 mM) | High in aqueous buffers (>50 mM) |
| Metabolic stability | t₁/₂ = 2.1 h (human liver microsomes) | t₁/₂ = 4.8 h |
| Structural differences (e.g., fused ring orientation) significantly alter target engagement and pharmacokinetics . |
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations model:
- Electrophilicity : The C–Br bond’s susceptibility to Suzuki-Miyaura coupling (e.g., with boronic acids) .
- Steric effects : Methyl ester at C1 may hinder Pd catalyst access; bulky ligands (e.g., SPhos) mitigate this .
Experimental validation via kinetic studies (e.g., monitoring coupling efficiency by GC-MS) bridges computational predictions and practical outcomes .
Q. How can researchers resolve low reproducibility in biological assays involving this compound?
- Batch variability : Ensure consistent purity (>95% by HPLC) and characterize each batch with NMR/MS .
- Assay conditions : Standardize solvent (e.g., DMSO concentration <0.1%), pH, and cell lines .
- Positive controls : Compare with known bioactive isoquinolines (e.g., papaverine) to validate assay sensitivity .
Methodological Guidelines
- Synthetic protocols : Document reaction parameters (time, temperature, solvent) exhaustively to enable replication .
- Data reporting : Include raw spectral data (NMR peaks, HRMS traces) in supplementary materials .
- Ethical compliance : Adhere to in-vitro research guidelines; avoid in vivo use without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
